molecular formula C5H5F3O2 B018484 4,5,5-trifluoropent-4-enoic Acid CAS No. 110003-22-0

4,5,5-trifluoropent-4-enoic Acid

Cat. No.: B018484
CAS No.: 110003-22-0
M. Wt: 154.09 g/mol
InChI Key: YWHZHTHRRXAUFQ-UHFFFAOYSA-N
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Description

4,5,5-Trifluoropent-4-enoic Acid: is an organic compound with the molecular formula C5H5F3O2 and a molecular weight of 154.09 g/mol . It is characterized by the presence of three fluorine atoms attached to the pentenoic acid structure, making it a fluorinated carboxylic acid. This compound is typically a clear liquid and is known for its use in various chemical synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,5-trifluoropent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of a pentenoic acid derivative with a fluorinating agent such as trifluoromethyl iodide under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to isolate the final product with high purity . The use of advanced fluorination techniques and equipment ensures efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4,5,5-Trifluoropent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5,5-Trifluoropent-4-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,5-trifluoropent-4-enoic acid involves its interaction with specific molecular targets and pathways. One notable mechanism is its ability to form CoA adducts, which are intermediates in metabolic pathways. The compound is activated by acyl-CoA synthetase, leading to the formation of CoA adducts that participate in β-oxidation and defluorination processes . This mechanism is significant in the metabolism of fluorinated carboxylates and their subsequent degradation .

Comparison with Similar Compounds

  • 3,3,3-Trifluoropropionic Acid
  • 5,5,5-Trifluoropentanoic Acid
  • 4,4,5,5,5-Pentafluoropentanoic Acid

Comparison: 4,5,5-Trifluoropent-4-enoic acid is unique due to its specific structure, which includes a double bond in the pentenoic acid chain and three fluorine atoms. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the double bond allows for additional reactions such as hydrogenation and polymerization, which are not possible with fully saturated fluorinated acids .

Properties

IUPAC Name

4,5,5-trifluoropent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c6-3(5(7)8)1-2-4(9)10/h1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHZHTHRRXAUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382089
Record name 4,5,5-trifluoropent-4-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110003-22-0
Record name 4,5,5-trifluoropent-4-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 110003-22-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred mixture of 2.4 grams (0.1 mole) of magnesium turnings in 100 ml of diethyl ether was added 18.9 grams (0.1 mole) of 4-bromo-1,1,2-trifluoro-1-butene. Upon completion of addition the reaction mixture was heated under reflux until the reaction was complete. The reaction mixture was cooled to 0° C. and 9.0 grams (0.2 mole) of carbon dioxide was bubbled in slowly. Upon completion of addition the reaction mixture was stirred for one hour, then 100 ml of aqueous 20% hydrochloric acid was added to destroy the excess magnesium. The reaction mixture was extracted with three 40 ml portions of diethyl ether. The combined extracts were cooled and 40 ml of aqueous 25% sodium hydroxide was added slowly. The organic layer was separated and extracted with one 40 ml portion of aqueous 25% sodium hydroxide. The combined base layers were cautiously acidified with aqueous 20% hydrochloric acid. The mixture was extracted with two 100 ml portions of diethyl ether. The combined extracts were dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to give 6.9 grams of 4,5,5-trifluoro-4-pentenoic acid as an oil. The nmr and ir spectra were consistent with the proposed structure.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4,5,5-trifluoropent-4-enoic acid being a substrate for ACS from Gordonia sp. strain NB4-1Y?

A1: This finding is significant because it provides evidence for a potential microbial metabolic pathway for certain Perfluoroalkyl and polyfluoroalkyl substances (PFAS). The study demonstrated that ACS from Gordonia sp. strain NB4-1Y could catalyze the formation of a CoA adduct with this compound []. This suggests that this fluorinated carboxylate, a potential intermediate in PFAS degradation, can be activated by ACS, possibly initiating further breakdown through β-oxidation and defluorination. This discovery contributes valuable insights into the microbial metabolism of PFAS and may aid in developing bioremediation strategies for these environmentally persistent chemicals.

Q2: How does the structure of this compound relate to its activity with ACS?

A2: While the exact impact of this compound's structure on its interaction with ACS requires further investigation, the study did observe a general trend: fluorination of carboxylates led to a 90–98% decrease in the catalytic efficiency (kcat) of ACS compared to their non-fluorinated counterparts []. This suggests that the presence of fluorine atoms may hinder the enzyme's ability to efficiently process the substrate, possibly due to altered binding affinities or reaction kinetics. Further research, including structural studies and computational modeling, could help elucidate the specific structural features impacting the interaction between this compound and ACS.

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